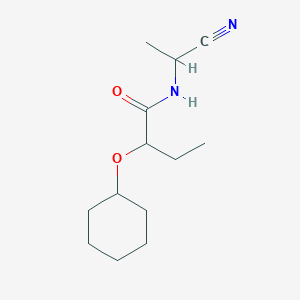
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide, also known as CXB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have potential applications in a variety of scientific research fields. One of the most promising applications of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is in the treatment of cancer. Studies have shown that N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
The mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have analgesic properties, making it a potential treatment for pain. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is also relatively stable, allowing it to be stored for extended periods of time. One limitation of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Orientations Futures
There are a number of future directions for research on N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. One area of research is the development of more efficient synthesis methods for N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. Another area of research is the optimization of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide's use in cancer treatment, including the development of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide-based drug delivery systems. Additionally, more research is needed to fully understand the mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide involves the reaction of 2-cyclohexyloxy-1-chloropropane with potassium cyanide in the presence of a phase transfer catalyst. The resulting product is then reacted with butanoyl chloride to yield N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. The yield of this reaction is typically around 70%, making it a relatively efficient method for synthesizing N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-2-cyclohexyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-12(13(16)15-10(2)9-14)17-11-7-5-4-6-8-11/h10-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMKYKSDSORQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

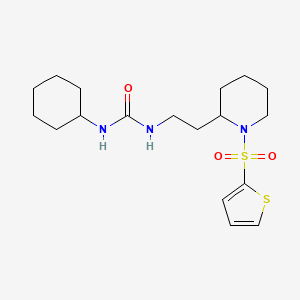
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
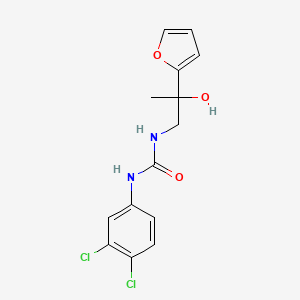
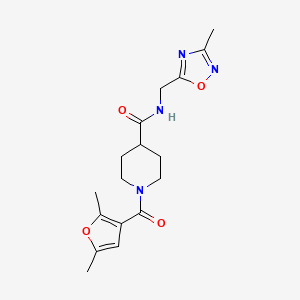
![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/no-structure.png)

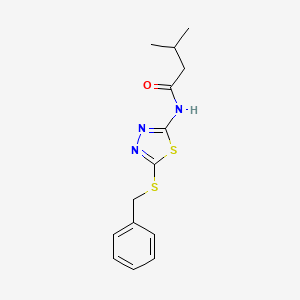
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
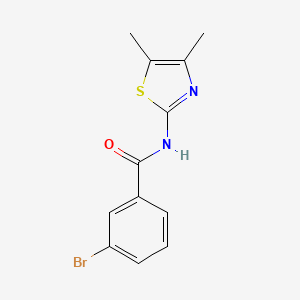
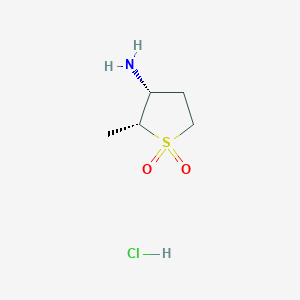
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
